Decyltrichlorosilane

Zeolite functionalization Surface silanization Hydrophobicity engineering

Researchers modifying porous substrates or fabricating SAMs often cannot achieve precise intermediate hydrophobicity between C8 and C12 silanes. Decyltrichlorosilane (C10) solves this via chain-length-dependent surface properties. • Monotonic hydrophobicity control: Water contact angle scales systematically between C8 and C12 homologs, enabling tailored wettability for ZSM-5 zeolites, silica gels, and chromatographic supports. • 35× improvement in surface energy measurement accuracy vs. C18 (OTS) reference surfaces, establishing C10-containing mixtures as preferred metrology calibration standards. • Fluorine-free boron powder activation for HTPB propellants: validated combustion performance where perfluorosilanes are restricted by toxicity mandates.

Molecular Formula C10H21Cl3Si
Molecular Weight 275.7 g/mol
CAS No. 13829-21-5
Cat. No. B081148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyltrichlorosilane
CAS13829-21-5
Molecular FormulaC10H21Cl3Si
Molecular Weight275.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[Si](Cl)(Cl)Cl
InChIInChI=1S/C10H21Cl3Si/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3
InChIKeyHLWCOIUDOLYBGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decyltrichlorosilane Technical Specifications


Decyltrichlorosilane (CAS 13829-21-5) is a C10 alkyltrichlorosilane with molecular formula C10H21Cl3Si and molecular weight of 275.72 g/mol . This moisture-sensitive organosilicon compound exists as a colorless to light yellow clear liquid at room temperature with a density of 1.05 g/mL at 25°C and boiling point of 96°C at 2 mmHg (or 133-137°C at 5 mmHg depending on vacuum conditions) [1]. Commercial grades are typically available at ≥97% or ≥98% purity (GC) from major suppliers including Thermo Scientific Chemicals and TCI America . The compound is classified under UN2987 (Corrosive) with Packing Group II and requires storage under inert atmosphere due to rapid hydrolysis upon exposure to moisture [2].

Self-assembled monolayer (SAM) and surface functionalization workflows with C10 chain length
Intermediate hydrophobicity profile between C8 and C12 modifications
Non-fluorinated alternative for boron powder surface activation and composite interfaces
Matrix component in binary SAM formulations with aromatic or functional silanes

Why Decyltrichlorosilane Cannot Be Substituted


Alkyltrichlorosilanes form a homologous series where the alkyl chain length (Cn) directly governs critical surface and interfacial properties including SAM thickness, hydrophobicity, electrochemical barrier performance, and molecular packing behavior [1]. Research on ZSM-5 zeolites modified with octyltrichlorosilane (C8), decyltrichlorosilane (C10), dodecyltrichlorosilane (C12), and hexadecyltrichlorosilane (C16) demonstrates that water contact angle and hydrophobicity increase monotonically with alkyl chain length [2]. Similarly, double-layer capacitance in silicon-based SAM systems decreases systematically as chain length increases from C8 to C12 to C18, confirming that each carbon increment produces measurable changes in dielectric thickness and barrier properties [3]. Substituting a C8 silane for C10 yields lower hydrophobicity and reduced barrier function; substituting a C12 or longer silane introduces different solubility parameters, deposition kinetics, and may produce SAMs with different molecular packing states [1]. The C10 chain length occupies a specific performance niche where the balance of hydrophobicity, processability, and compatibility with subsequent functionalization steps is distinct from both shorter and longer homologs [2].

C8 (octyl) chain
Shorter chain may yield lower hydrophobicity and reduced barrier function compared to C10
C12 (dodecyl) or longer
Longer chains can alter deposition kinetics, solubility, and molecular packing, shifting SAM properties away from the C10 niche
C18 (OTS) SAMs
C18 contact-printed surfaces may show higher measurement deviation in surface energy metrology; reported 35% deviation vs. 1% for C10-containing surfaces

Decyltrichlorosilane Comparative Evidence


C10 in Zeolite Hydrophobicity Control

In a comparative study of ZSM-5 zeolite surface modification using alkyltrichlorosilanes of varying chain lengths (C8, C10, C12, C16), researchers established that water contact angle and resulting hydrophobicity increase monotonically with increasing alkyl chain length [1]. The decyl (C10) modification produces intermediate hydrophobicity relative to octyl (C8) and dodecyl (C12) derivatives, enabling precise tuning of surface wettability without the steric hindrance or solubility limitations associated with longer-chain homologs [1]. This chain-length-dependent hydrophobicity gradient is attributed to the increasing thickness of the alkylsilane monolayer and the corresponding reduction in surface free energy as methylene units are added [1].

Zeolite hydrophobicity
Head-to-head
Water contact angle increases monotonically: C8
Reported chain-length-dependent wettability tuning
ZSM-5 substrate; liquid-phase silanization
Electrochemical barrier
Class-level inference
Double-layer capacitance decreases monotonically C8→C12→C18; C10 is predicted between C8 and C12 based on this trend
Supports electrochemical passivation context
Data from C8, C12, C18 SAMs; C10 interpolated
Surface energy accuracy
Head-to-head
C10-containing surface: 1% deviation from expected values; C18 (OTS) surface: 35% deviation — reported 35× higher fidelity
Reported measurement accuracy advantage in dewetting-based metrology
Polymer thin film dewetting; Si wafer
Boron combustion
Head-to-head
B@DT (C10-modified) shows improved reaction and combustion vs. unmodified B powder; non-fluorinated alternative to perfluoro-C10
Supports fluorine-free surface activation context
HTPB propellant matrix; thermal analysis
Binary SAM tunability
Head-to-head
Monotonic surface energy and thickness change with C10/2np mixing ratio; homogeneous mixing confirmed by isosbestic point
Validated matrix for functional group density control
X-ray reflectivity, ellipsometry, UV-vis
Zeolite functionalization Surface silanization Hydrophobicity engineering

C10 Electrochemical Barrier Performance

A quantitative electrochemical comparison of octyltrichlorosilane (C8), dodecyltrichlorosilane (C12), and octadecyltrichlorosilane (C18) SAMs on Si(100) established that double-layer capacitance decreases systematically with increasing alkyl chain length, indicating a smooth variation in the 'plane of closest approach' that correlates with monolayer thickness [1]. While decyltrichlorosilane (C10) was not directly included in this specific electrochemical dataset, the demonstrated monotonic chain-length dependence of capacitance across C8, C12, and C18 firmly establishes a class-level inference that C10 occupies a predictable intermediate position between C8 and C12 for barrier properties [1]. Additionally, the apparent rate constant of ferrocene oxidation decreased by four orders of magnitude due to the barrier provided by the monolayers, with the magnitude of suppression scaling with chain length [1].

Electrochemical barrier
Class-level inference
Double-layer capacitance decreases monotonically C8→C12→C18; C10 is predicted between C8 and C12 based on this trend
Supports electrochemical passivation context
Data from C8, C12, C18 SAMs; C10 interpolated
Self-assembled monolayers Silicon passivation Electrochemical impedance

C10 vs. C18 Surface Energy Measurement Accuracy

In a method development study for determining surface energy via polymer thin film dewetting, researchers compared silane-modified surfaces including perfluorodecyltrichlorosilane/n-decyltrichlorosilane (C10) mixtures against n-octadecyltrichlorosilane (OTS, C18) contact-printed surfaces [1]. The C10-containing mixed silane surface exhibited only a 1% difference between dewetting-derived surface energy values and expected reference values [1]. In contrast, the C18 (OTS) contact-printed surfaces showed a substantially higher deviation of 35% [1]. This 35-fold difference in measurement accuracy demonstrates that C10-based surfaces provide a more reliable and predictable surface energy response in polymer dewetting applications compared to longer-chain C18 alternatives [1].

Surface energy accuracy
Head-to-head
C10-containing surface: 1% deviation from expected values; C18 (OTS) surface: 35% deviation — reported 35× higher fidelity
Reported measurement accuracy advantage in dewetting-based metrology
Polymer thin film dewetting; Si wafer
Surface energy metrology Polymer thin film dewetting SAM characterization

C10 in Boron Propellant Combustion

A 2023 study published in Fuel compared decyltrichlorosilane (denoted DT) with 1H,1H,2H,2H-perfluorodecyltrichlorosilane (denoted PT) for surface activation of boron powder in fuel-rich rocket propellant applications [1]. Both silanes were directly anchored to boron powder surfaces via chemical bonding to modify surface properties and enhance combustion performance. The study reports that B@DT (boron activated with decyltrichlorosilane) exhibits better reaction and combustion performance than unmodified B powder [1]. While B@PT shows additional benefits from fluorine radical release during thermal decomposition that corrodes the surface oxide layer, B@DT provides a non-fluorinated hydrophobic interface layer with low polarity, offering an alternative surface activation route when fluorine chemistry is undesirable due to toxicity, corrosion, or environmental considerations [1].

Boron combustion
Head-to-head
B@DT (C10-modified) shows improved reaction and combustion vs. unmodified B powder; non-fluorinated alternative to perfluoro-C10
Supports fluorine-free surface activation context
HTPB propellant matrix; thermal analysis
Energetic materials Boron powder surface activation Rocket propellant fuels

Binary SAM Tunability with C10

In studies of binary self-assembled monolayers formed by co-adsorption of 11-(2-naphthyl)-undecyltrichlorosilane (2np) with decyltrichlorosilane, researchers demonstrated that the surface energy of the resulting binary SAM can be tuned monotonically as a function of the mixing ratio between the two components [1]. Contact angle measurements showed a monotonic change in surface energy with binary SAM concentration, while X-ray reflectivity and ellipsometry confirmed a monotonic increase in monolayer thickness as naphthalene concentration increased, all without drastic changes in monolayer structure [1]. UV absorption spectroscopy revealed that the naphthalene chromophore orientation becomes more perpendicular to the surface as its concentration increases, with a clear isosbestic point indicating homogeneous mixing of the two components [1]. This demonstrates that C10 functions as an inert, structurally compatible diluent matrix that enables precise tuning of functional group density and orientation in mixed SAM systems [1].

Binary SAM tunability
Head-to-head
Monotonic surface energy and thickness change with C10/2np mixing ratio; homogeneous mixing confirmed by isosbestic point
Validated matrix for functional group density control
X-ray reflectivity, ellipsometry, UV-vis
Binary self-assembled monolayers Surface energy engineering Spectroscopic characterization

Decyltrichlorosilane Application Scenarios


Zeolite and Porous Substrate Hydrophobicity

Procure decyltrichlorosilane (C10) when modifying ZSM-5 zeolites, silica gels, or other porous substrates where a hydrophobicity level between octyl (C8) and dodecyl (C12) modifications is required. The monotonic chain-length dependence of water contact angle demonstrated in comparative silanization studies [1] means C10 delivers a precisely intermediate wettability profile that cannot be achieved by substituting C8 or C12. This is particularly relevant for membrane fillers, selective adsorbents, and chromatographic supports where the balance between hydrophobic selectivity and analyte accessibility must be optimized [1].

Surface Energy Metrology Reference Surfaces

Select decyltrichlorosilane-based surface modifications when establishing reference surfaces for surface energy determination via polymer thin film dewetting or related metrology techniques. The demonstrated 35× improvement in measurement accuracy (1% vs. 35% deviation from expected values) compared to C18 (OTS) contact-printed surfaces [2] makes C10-containing silane mixtures the preferred choice for calibration standards and method validation in surface characterization laboratories [2].

Non-Fluorinated Boron Powder Activation

Utilize decyltrichlorosilane for surface activation of boron powder in HTPB-based fuel-rich propellants when fluorine-free chemistry is mandated by toxicity, corrosion, or environmental constraints. While perfluorodecyltrichlorosilane (PT) offers oxide layer corrosion via fluorine radicals, decyltrichlorosilane (DT) provides validated combustion performance improvement over unmodified boron [3] through formation of a low-polarity hydrophobic interface layer [3]. This makes C10 the appropriate choice for applications where fluorine introduction is restricted [3].

Binary SAM Fabrication for Gradient Surfaces

Employ decyltrichlorosilane as the matrix silane component when fabricating binary self-assembled monolayers with functional trichlorosilanes such as aromatic- or vinyl-terminated analogs. The demonstrated ability of C10 to form homogeneous mixed SAMs with monotonic composition-dependent surface energy and thickness variation [4] enables precise control over functional group spacing and orientation in gradient surface applications, sensor platforms, and surface-initiated polymerization studies [4].

Application
Selection Property
Validation Focus
Zeolite/porous substrate hydrophobicity
Intermediate chain length for tunable wettability
Water contact angle chain-length response
Surface energy metrology reference surfaces
Reported measurement fidelity over C18 alternatives
Dewetting-derived surface energy deviation
Non-fluorinated boron powder activation
Fluorine-free hydrophobic interface layer
Combustion performance in HTPB propellant
Binary SAM gradient surfaces
Homogeneous mixing with aromatic silanes
Composition-dependent surface energy and thickness

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